3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Lipophilicity Drug Design Physicochemical Property

Select 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid when LogP (2.62) and pKa (3.82) precision matters. The meta -OCF2CF2H group delivers unique lipophilicity/polarity balance, metabolic stability, and electron withdrawal unattainable with -OCF3 or -OCHF2 analogs. Substituting isomers alters LogP and bioactivity, risking route reproducibility. This exact regioisomer ensures ADMET predictability in drug lead optimization, agrochemical design, and advanced fluoropolymer synthesis. Available ≥97% purity for R&D and scale-up.

Molecular Formula C9H6F4O3
Molecular Weight 238.14 g/mol
CAS No. 70126-48-6
Cat. No. B1296881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
CAS70126-48-6
Molecular FormulaC9H6F4O3
Molecular Weight238.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O
InChIInChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15)
InChIKeyKXSUHQSIHGQDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid (CAS 70126-48-6) as a Meta-Substituted Fluorinated Building Block


3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS 70126-48-6) is a meta-substituted fluorinated aromatic carboxylic acid bearing the distinctive 1,1,2,2-tetrafluoroethoxy (-OCF2CF2H) moiety [1]. This compound is a versatile intermediate leveraged in medicinal chemistry and agrochemical research programs that demand the unique combination of lipophilicity modulation, metabolic stabilization, and electron-withdrawing character afforded by polyfluorinated alkoxy substituents . Its commercial availability, typically at 97% purity, positions it as an accessible yet specialized building block for synthesizing advanced pharmaceutical candidates and crop protection agents .

Procurement Risk Alert: Why 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Cannot Be Substituted with Generic Analogs


This compound cannot be casually interchanged with other meta-substituted benzoic acids or even other fluorinated ethoxy analogs without fundamentally altering the physicochemical and biological profile of the downstream product. The specific -OCF2CF2H group confers a unique balance of lipophilicity and polarity distinct from -OCF3, -OCHF2, or -OCH2CF3 analogs [1]. Consequently, substituting this building block with a structurally similar but chemically distinct alternative will invariably yield a different compound with a divergent LogP, altered metabolic fate, and potentially disparate biological activity—compromising the reproducibility of any established synthetic route or pharmacological study. Selection of the precise tetrafluoroethoxy regioisomer is therefore a critical, non-negotiable procurement decision rooted in the compound's defined physicochemical fingerprint .

Quantitative Differentiation Evidence for 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid vs. Key Comparators


Lipophilicity Profile: LogP as a Differentiator from Trifluoromethoxy and Difluoromethoxy Analogs

The compound's LogP of 2.62150 distinguishes it from its 3-trifluoromethoxy (LogP ≈ 3.1) and 3-difluoromethoxy (LogP ≈ 1.9) analogs, providing a unique lipophilicity profile that may influence membrane permeability and metabolic stability [1]. This difference is critical in medicinal chemistry, where small changes in LogP can drastically alter a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Lipophilicity Drug Design Physicochemical Property

Aqueous Solubility: A Determinant for Handling and In Vitro Assay Performance

This compound exhibits very low aqueous solubility, calculated at 0.48 g/L at 25°C . This is a quantifiable parameter that directly impacts experimental design, particularly for in vitro assays where maintaining compound in solution is essential.

Solubility Formulation In Vitro Assay

Electronic Modulation: pKa Differentiates Reactivity from Non-Fluorinated Analogs

The calculated pKa of 3.82 for the benzoic acid moiety [1] is a key differentiator from non-fluorinated alkoxybenzoic acids (typical pKa ~4.2-4.5). The tetrafluoroethoxy group exerts a stronger electron-withdrawing inductive effect, increasing the acidity of the carboxyl group. This affects its reactivity in esterification, amidation, and salt formation, and also influences its ionization state at physiological pH.

pKa Reactivity Carboxylic Acid

Regioisomeric Specificity: Meta-Substitution Defines Unique Reactivity in Cross-Coupling Reactions

The meta-substitution pattern of the tetrafluoroethoxy group on the benzoic acid core dictates a distinct electronic and steric environment compared to its ortho and para isomers. This directly influences the regioselectivity of electrophilic aromatic substitution and the efficiency of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the positions ortho or para to the carboxylic acid [1].

Cross-Coupling Regioselectivity Suzuki Reaction

Thermal Stability and Handling: Defined Melting Point for Quality Control and Storage

The reported melting point of 122-126°C (lit.) serves as a critical identifier and purity benchmark for this compound . This narrow melting range provides a straightforward quality control check upon receipt and ensures the material's physical state is as expected for precise weighing and handling.

Melting Point Quality Control Storage

Procurement-Guided Applications: Where 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid Delivers Proven Value


Medicinal Chemistry: Optimizing Pharmacokinetic Properties of Lead Candidates

In drug discovery programs focused on optimizing ADMET properties, this compound serves as a versatile building block for introducing the 1,1,2,2-tetrafluoroethoxy motif. Its specific LogP of 2.62 and pKa of 3.82 provide a predictable means to modulate lipophilicity and ionization, respectively, within a desired range, thereby fine-tuning membrane permeability, plasma protein binding, and metabolic stability . This makes it a strategic choice for generating compound libraries or advancing specific leads where such properties are a primary concern.

Agrochemical Discovery: Designing Novel Crop Protection Agents with Enhanced Environmental Fate

The unique combination of high lipophilicity and low aqueous solubility (0.48 g/L) makes this fluorinated benzoic acid a valuable intermediate in the synthesis of new herbicides, fungicides, or insecticides . When incorporated into a larger active ingredient scaffold, the -OCF2CF2H group can enhance the compound's ability to penetrate the waxy cuticle of plants or pests while also contributing to a more favorable environmental degradation profile compared to fully halogenated analogs .

Advanced Material Science: Synthesis of Fluorinated Polymers and Specialty Chemicals

As a meta-substituted aromatic carboxylic acid bearing a highly fluorinated side chain, this compound is a key monomer or chain extender for the development of novel fluoropolymers and surfactants. Its distinct electronic properties, conferred by the -OCF2CF2H group, can impart unique dielectric properties, chemical resistance, and surface activity to the resulting materials, differentiating them from those derived from non-fluorinated or perfluorinated building blocks .

Technical Documentation Hub

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